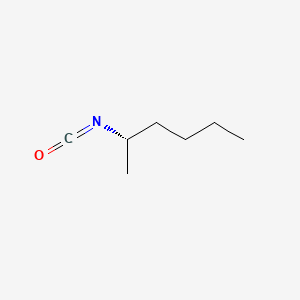

(S)-(+)-2-Hexyl isocyanate

描述

Significance of Chiral Isocyanates in Contemporary Chemistry

Chirality plays a fundamental role in the biological and chemical sciences, as the stereochemistry of a molecule can dictate its interactions within a chiral environment, such as with biological receptors and enzymes. rsc.org More than half of all drugs are chiral compounds, and their therapeutic effects are often dependent on a specific enantiomer. researchgate.net This has made asymmetric synthesis, which focuses on producing a single enantiomer of a chiral molecule, a cornerstone of modern drug discovery and pharmaceutical development. rsc.orgresearchgate.net

Chiral isocyanates are significant reagents and building blocks in this context. Their high reactivity allows them to form a variety of chemical bonds, making them versatile in organic synthesis. wikipedia.org They are particularly important in the creation of chiral polymers and as organocatalysts. lookchem.commdpi.com The use of chiral isocyanates or the reaction of achiral isocyanates with chiral molecules enables the synthesis of polymers with a preferred helical structure, mimicking complex biomacromolecules like peptides. rsc.orgacs.org These chiral polymers have potential applications in diverse fields, including chiral recognition, the development of optical switches, and as specialized biomaterials. researchgate.net The ability to control the three-dimensional structure of a polymer chain using chiral initiators or monomers is a key area of research, with chiral isocyanates serving as essential components in these advanced synthetic strategies. rsc.orgrsc.org

Overview of Poly(hexyl isocyanate) (PHIC) as a Model Helical Polymer

Poly(n-hexyl isocyanate), commonly abbreviated as PHIC, is one of the most extensively studied synthetic polymers and serves as a classic model for understanding the behavior of rigid-rod and helical macromolecules. mdpi.comacs.org Its backbone is composed of repeating amide-like units, where steric hindrance between the carbonyl groups and the n-hexyl side chains forces the polymer to adopt a rigid, helical conformation rather than a more flexible random coil. acs.orgmdpi.com PHIC is considered a dynamic helical polymer, meaning it consists of interchangeable right- and left-handed helical segments separated by occasional helical reversals. researchgate.net

The rigid, worm-like nature of PHIC in solution has been a subject of significant investigation for decades. acs.orgrsc.org A key characteristic of this polymer is its high persistence length, which is a measure of its stiffness or rigidity. acs.org Due to its well-defined rod-like structure, PHIC is frequently used to create block copolymers, where it is combined with flexible polymer chains (coils) to form rod-coil architectures. smolecule.com These materials self-assemble into complex nanostructures, making them interesting for applications in nanotechnology and materials science. mdpi.com

Furthermore, the helicity of PHIC can be controlled. By using a chiral initiator, such as one derived from (S)-(+)-2-Hexyl isocyanate, or by introducing a chiral moiety at the end of the polymer chain, it is possible to induce a preference for a single helical sense (either right-handed or left-handed). rsc.orgnih.gov This ability to control the macromolecular helicity makes PHIC an invaluable tool for studying chirality transfer and amplification in polymeric systems. rsc.orgresearchgate.net The induction of a one-handed helical structure can be achieved through various methods, including the use of chiral initiators, monomers, terminators, or even chiral solvents. researchgate.netacs.org

| Property | Description | Value/Finding | Source(s) |

|---|---|---|---|

| Conformation | The polymer chain adopts a rigid, helical structure in solution and bulk. | Described as a worm-like chain or rigid rod. | smolecule.commdpi.comacs.org |

| Helical Structure | The specific helical arrangement of monomer units. | An extended 8/3 helical conformation (8 monomer units per 3 turns). | mdpi.com |

| Persistence Length (Lp) | A measure of the polymer's stiffness. | ~43 nm | acs.org |

| Molar Mass per Unit Length (ML) | The mass of the polymer per unit of its contour length. | ~730 nm⁻¹ | acs.org |

| Cylinder Diameter (d) | The effective diameter of the helical polymer chain. | ~1.8 nm | acs.org |

| Polymerization Method | Common synthetic route to produce well-defined PHIC. | Living anionic polymerization is frequently used for controlled synthesis. | lookchem.comrsc.orgrsc.org |

| Chirality Induction | A terminal chiral group can influence the helicity of the polymer chain. | A single chiral moiety at the chain end can induce a one-handed helical sense for up to ~36 monomer units (approx. 5.0 kDa). | rsc.orgresearchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₇H₁₃NO | Main subject of the article; chiral monomer. |

| Poly(hexyl isocyanate) (PHIC) | (C₇H₁₃NO)n | Model helical polymer synthesized from hexyl isocyanate. |

| Isocyanate | -N=C=O (functional group) | The reactive functional group characteristic of the compounds discussed. |

| Carbon dioxide | CO₂ | Mentioned in the context of isocyanate reactions. |

| Amines | R-NH₂ | React with isocyanates to form ureas. |

| Ureas | (R₂N)₂CO | Product of the reaction between isocyanates and amines. |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-isocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWLFMYCGXLVJQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426973 | |

| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-78-2 | |

| Record name | (2S)-2-Isocyanatohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-HEXYL ISOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S + 2 Hexyl Isocyanate and Its Derivatives

Phosgene-Based Synthetic Routes and Industrial Evolution

The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. fsalforu.com This method is valued for its efficiency, rapid reaction rates, and cost-effectiveness. acs.org However, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct have prompted significant process optimization and a search for alternative methods. acs.orgresearchgate.net The industrial evolution has moved from simple batch reactors to more sophisticated continuous processes to enhance safety and control. fsalforu.com

Liquid phase phosgenation is a well-established industrial method for producing isocyanates. google.com This technique can be broadly categorized into two approaches: salt phosgenation and direct phosgenation. acs.orgnih.gov

Salt Phosgenation: This method is particularly suited for aliphatic amines, the class of compounds to which the precursor for (S)-(+)-2-Hexyl isocyanate, (S)-(+)-2-Hexylamine, belongs. nih.gov In this process, the amine is first converted into its hydrochloride or carbonate salt by reacting it with HCl or carbon dioxide (CO2). acs.orgsabtechmachine.com This salt is then reacted with phosgene in an inert solvent. nih.gov The initial salt formation helps to mitigate side reactions, such as the formation of urea (B33335) derivatives, which can reduce the final product yield. fsalforu.comsabtechmachine.com While this method allows for milder reaction conditions, sometimes even at room temperature, it typically involves longer reaction times and generates a significant amount of byproducts. acs.orgnih.gov

Process Overview:

Salt Formation: R-NH₂ + HCl → R-NH₃⁺Cl⁻

Phosgenation: R-NH₃⁺Cl⁻ + COCl₂ → R-NCO + 3HCl

Due to its drawbacks, the salt-forming phosgene method is gradually being phased out in industrial applications. nih.gov

Direct phosgenation involves the reaction of a primary amine directly with phosgene, typically in an inert solvent like monochlorobenzene or toluene. fsalforu.comnih.gov This process is commonly executed in a two-step "cold-hot" phosgenation sequence to optimize yield and minimize the formation of undesired byproducts. fsalforu.comsabtechmachine.com

Cold Phosgenation: The amine solution is first reacted with phosgene at low temperatures (0–70°C). fsalforu.comsabtechmachine.com In this stage, the primary reactions lead to the formation of carbamoyl (B1232498) chloride and amine hydrochloride. fsalforu.com

R-NH₂ + COCl₂ → R-NHCOCl + HCl

R-NH₂ + HCl → R-NH₂·HCl

Hot Phosgenation: The resulting slurry is then heated to higher temperatures (80–200°C) while more phosgene is introduced. fsalforu.comsabtechmachine.com At this stage, the carbamoyl chloride decomposes to the desired isocyanate and HCl, and the amine hydrochloride also reacts with phosgene to form the isocyanate. fsalforu.comgoogle.com

R-NHCOCl → R-NCO + HCl

R-NH₂·HCl + COCl₂ → R-NCO + 3HCl

This direct method is highly efficient and is the standard for large-scale production of major industrial isocyanates like MDI and TDI. acs.orgnih.gov

| Parameter | Salt Phosgenation | Direct (Cold-Hot) Phosgenation |

|---|---|---|

| Amine Precursor | (S)-(+)-2-Hexylamine Hydrochloride | (S)-(+)-2-Hexylamine |

| Key Intermediates | Amine salt | Carbamoyl chloride, Amine hydrochloride |

| Temperature Range | Mild (can be room temperature) | Cold Stage: 0-70°C, Hot Stage: 80-200°C |

| Advantages | Fewer urea byproducts, milder conditions | High yield, rapid reaction, widely industrialized |

| Disadvantages | Longer reaction times, more byproducts, being phased out | Requires precise temperature control, handles highly toxic phosgene |

Non-Phosgene Approaches for Sustainable Synthesis

The significant hazards associated with phosgene have driven extensive research into phosgene-free synthetic routes. acs.orgresearchgate.net These alternative pathways are central to the principles of green chemistry, aiming to create safer and more environmentally benign industrial processes. acs.org

The thermal decomposition of carbamates is one of the most promising and industrially applicable phosgene-free methods for synthesizing isocyanates. nih.govmdpi.com This process avoids the use of chlorine-containing compounds, which simplifies product purification and enhances quality. acs.orgresearchgate.net The synthesis is a two-step process:

Carbamate (B1207046) Formation: The primary amine, in this case (S)-(+)-2-Hexylamine, is first reacted with a carbonyl source to form a carbamate. Common carbonylating agents include dimethyl carbonate (DMC) or urea. acs.orgnih.gov

Thermal Decomposition: The resulting N-substituted carbamate is then heated at high temperatures (typically 250-600°C), causing it to decompose into the target isocyanate and an alcohol. mdpi.com

Reaction Scheme:

R-NH₂ + (CH₃O)₂CO → R-NHCOOCH₃ + CH₃OH

R-NHCOOCH₃ (heat) ⇌ R-NCO + CH₃OH

A key challenge in this method is the reversibility of the decomposition reaction. butlerov.com To achieve high yields, the alcohol byproduct must be efficiently removed from the reaction mixture as it forms. butlerov.com The process can be carried out in either the gas or liquid phase. mdpi.com

Catalysis plays a crucial role in enhancing the efficiency and sustainability of non-phosgene routes. researchgate.net In the context of the carbamate decomposition pathway, catalysts are employed to lower the required decomposition temperature, thereby reducing energy consumption and minimizing side reactions. butlerov.com

A variety of catalysts have been investigated, with metal-based systems showing particular promise. nih.gov

Single-Component Metal Catalysts: Catalysts based on single metals, particularly zinc compounds, are noted for their high activity, cost-effectiveness, and broad substrate compatibility. nih.govresearchgate.net

Composite Catalysts: Bimetallic or composite oxide catalysts can offer synergistic effects that improve performance. For instance, Bi-Zn and Zn-Co composite oxides have been shown to be effective for the thermal decomposition of carbamates. researchgate.netresearchgate.net

Beyond carbamate decomposition, other catalytic non-phosgene methods include:

Oxidative Carbonylation of Amines: This method involves reacting the amine with carbon monoxide and an oxidant in the presence of a catalyst, often based on precious metals like palladium or rhodium. acs.org

Reductive Carbonylation of Nitro Compounds: This approach can produce isocyanates in a single step from nitro precursors, though it often requires harsh conditions and expensive catalysts. acs.orgdigitellinc.com

| Catalyst Type | Examples | Application | Key Advantages |

|---|---|---|---|

| Single-Component Metal Oxides | ZnO, Fe₂O₃ | Carbamate Decomposition | Cost-effective, high activity |

| Composite Metal Oxides | Zn-Co/ZSM-5, Bi-Zn Oxides | Carbamate Decomposition | Synergistic effects, improved selectivity and yield researchgate.netresearchgate.net |

| Precious Metal Complexes | Palladium (Pd), Rhodium (Rh) | Oxidative/Reductive Carbonylation | High catalytic activity for carbonylation reactions acs.org |

| Heteropoly Acids | H₄[SiW₁₂O₄₀] | Carbamate Formation | High acidity and performance in carbamate synthesis researchgate.net |

The drive for sustainability in the chemical industry has led to initiatives focused on producing isocyanates from renewable, bio-based resources. rsc.orgrsc.org The goal is to replace petroleum-based feedstocks with starting materials derived from biomass, such as carbohydrates, lignin (B12514952), or vegetable oils. biorizon.euresearchgate.net

These initiatives address sustainability on multiple fronts:

Renewable Feedstocks: Utilizing biomass that does not compete with food production to synthesize the chemical building blocks for isocyanates. biorizon.eu

Phosgene-Free Synthesis: Developing novel synthetic pathways that completely avoid the use of toxic reagents like phosgene. biorizon.euchemrxiv.org For example, the Curtius rearrangement of bio-derived acyl azides is one such phosgene-free route. rsc.org

Reduced Environmental Impact: Designing processes that generate less waste and use less hazardous substances. biorizon.eu

Projects like PROMIS (sustainable PROduction of bio-based Multi-reactive ISocyanates) are actively researching the design of new, bio-based isocyanates from sources like lignin and carbohydrates. biorizon.eu While the direct bio-based synthesis of this compound is not yet a commercial reality, the precursor amine could potentially be derived from renewable sources, aligning with the long-term goals of these green chemistry initiatives. rsc.orgresearchgate.net

Synthesis of this compound-Based Polymers

The polymerization of isocyanates presents a unique challenge due to the propensity of the growing polymer chain to undergo back-biting reactions, leading to the formation of thermodynamically stable cyclic trimers. nih.govmdpi.com This side reaction can disrupt polymer growth, leading to low molecular weight products and a broad molecular weight distribution. nih.gov Consequently, much research has focused on developing controlled polymerization methods to suppress trimerization and produce well-defined poly(n-hexyl isocyanate) (PHIC) with predictable molecular weights and narrow polydispersities. researchgate.netscispace.comresearcher.life

Controlled Anionic Polymerization of n-Hexyl Isocyanate

Anionic polymerization is a primary method for synthesizing polyisocyanates. However, achieving a living polymerization, where chain termination and transfer reactions are absent, has been historically difficult. nih.gov Recent advancements have led to protocols that offer unprecedented control over the polymerization process. nih.govscispace.com

The choice of initiator and reaction conditions is paramount for the successful controlled anionic polymerization of n-hexyl isocyanate. Highly reactive initiators like sodium naphthalenide (Na-Naph) and sodium diphenylmethane (B89790) (NaDPM) can lead to rapid initiation but also promote side reactions. acs.orgresearchgate.net To mitigate this, less reactive initiators and specific reaction conditions are often employed.

Low temperatures are crucial for suppressing the trimerization side reaction. The optimal polymerization temperature for HIC in tetrahydrofuran (B95107) (THF) is typically -98 °C. researchgate.netacs.org At this temperature, the anionic chain ends are more stable, favoring propagation over back-biting. acs.org

Several initiator systems have been developed to achieve better control. Sodium benzanilide (B160483) (Na-BA) has been identified as an effective initiator that exhibits a slow initiation rate, which surprisingly leads to polymers with high yields and excellent control over molecular weight and molecular weight distribution (MWD). nih.gov Other oxy-anionic initiators, such as sodium benzhydroxide (Na-BH), have also proven favorable for the living anionic polymerization of HIC. acs.org Na-BH functions as a dual-purpose initiator, both initiating polymerization and preventing trimerization by reducing the reactivity of the growing chain ends. acs.org

Metal-free anionic polymerization has also been explored using phosphazene bases as catalysts to activate an initiator like N-phenethyl-3-phenylpropanamide. rsc.org Among the tested phosphazene bases, t-BuP2 was found to produce PHICs with high yields and molecular weights that were linearly controlled by the monomer-to-initiator feed ratio. rsc.org

Below is a table summarizing various initiator systems and their corresponding reaction conditions for the anionic polymerization of n-hexyl isocyanate.

| Initiator System | Solvent | Temperature (°C) | Observations |

| Sodium Naphthalenide (Na-Naph) / NaBPh4 | THF | -98 | Quantitative yield, narrow MWD (1.07-1.12). acs.org |

| Sodium Diphenylmethane (NaDPM) / NaBPh4 | THF | -98 | Predictable molecular weights and low dispersities (1.06-1.15). researchgate.net |

| Sodium Benzanilide (Na-BA) | THF | Not specified | High yields, unprecedented control over MW and MWD. nih.gov |

| Sodium Benzhydroxide (Na-BH) | THF | Not specified | Predictable MW, narrow MWD, and high yields. acs.org |

| t-BuP2 / PEPPA | THF | -98 | High yields (96.9–98.7%), high MWs, linearly controlled by feed ratios. rsc.org |

The nature of the counterion and the presence of salts play a critical role in stabilizing the propagating anionic chain end and suppressing trimerization. The living anionic polymerization of isocyanates is often challenging due to the reactivity of the growing chain end. nih.gov

The addition of common ion salts, such as sodium tetraphenylborate (B1193919) (NaBPh4), has been shown to be highly effective in controlling the polymerization. researchgate.netacs.org NaBPh4 stabilizes the active amidate anion by providing an excess of sodium counterions. acs.org This "common-ion effect" suppresses the formation of unstable free amidate anions, leading to termination-free propagation primarily through amidate ion pairs. researchgate.net This strategy results in polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netacs.org The bulky tetraphenylborate groups may also provide steric hindrance at the chain end, further restricting the mobility of the living chain end and suppressing trimerization. researchgate.net

Dual-functional initiators, like sodium benzanilide (Na-BA) and sodium benzhydroxide (Na-BH), can achieve controlled polymerization without the need for an external additive like NaBPh4. acs.orgacs.org These initiators inherently protect the living chain end, a phenomenon attributed to their ability to reduce the reactivity at the growth chain ends. acs.orgacs.org

The effect of lithium salts with various anionic species has also been studied in the context of modifying polymer properties, suggesting that the interaction between cations and the polymer chain can be significant. nih.gov In the case of isocyanate polymerization, the tight association between the counterion and the propagating chain end is key to preventing the back-biting reaction that leads to trimer formation.

| Additive/Initiator Feature | Mechanism of Control | Outcome |

| Sodium tetraphenylborate (NaBPh4) | Common-ion effect stabilizes amidate ion pairs; steric hindrance. researchgate.net | Termination-free propagation, predictable MW, narrow MWD. researchgate.netacs.org |

| Sodium Benzanilide (Na-BA) | Dual function: initiation and chain-end protection. nih.govacs.org | Controlled polymerization without external additives. nih.gov |

| Sodium Benzhydroxide (Na-BH) | Dual function: reduces reactivity at the growth chain ends. acs.org | Favorable for living anionic polymerization. acs.org |

Coordination Polymerization Utilizing Organometallic Catalysts

Coordination polymerization offers an alternative and often more controlled route to polyisocyanates. acs.org Organometallic catalysts, particularly those based on titanium, have been instrumental in advancing this field. acs.orgacs.org

Half-titanocene complexes have emerged as highly effective initiators for the "living" coordination polymerization of isocyanates. acs.orgacs.org These catalysts form stable bonds between the growing polymer chain end and the catalyst, effectively preventing side reactions like trimerization. acs.org

A notable example is the use of chiral half-titanocene complexes, such as [CpTiCl2(O-(S)-2-Bu)], for the coordination polymerization of n-hexyl isocyanate. bohrium.comresearchgate.net The chirality of the initiator can be transferred to the polymer, resulting in the exclusive formation of a single helical screw sense (e.g., a left-handed helix). bohrium.comresearchgate.net This method provides a direct route to chiral polymers with well-defined structures. The polymerization is well-controlled, yielding polymers with low dispersity. mdpi.com

The proposed mechanism for these polymerizations involves the insertion of the isocyanate monomer into the titanium-alkoxide or titanium-amide bond of the initiator. The ancillary ligands on the titanium center play a crucial role in determining the catalytic activity and stereoselectivity of the polymerization. semanticscholar.org

| Catalyst | Monomer | Key Finding |

| [CpTiCl2(O-(S)-2-Bu)] | n-Hexyl isocyanate | Production of chiral polymers with exclusively left-handed helices. bohrium.comresearchgate.net |

| CpTiCl2(O-(S)-2-Bu) | 3-(triethoxysilyl)propyl isocyanate (TESPI) | Well-controlled polymerization with low dispersity (Đ = 1.13). mdpi.com |

| Cp*TiCl2(O-2,6-iPr2-4-SiBu3-C6H2) | Ethylene/1-dodecene | High catalytic activity in copolymerization. mdpi.com |

Besides titanium, other transition metals and rare earth elements have been explored for isocyanate polymerization. Late transition metal complexes, particularly those of iron, cobalt, and nickel, are known for their tunable catalytic properties in various polymerization reactions. mdpi.com Group VIII transition metal complexes are also of interest for the synthesis of isocyanates from nitroaromatics, a related field that underscores the reactivity of these metals with isocyanate precursors. researchgate.net

Rare earth metal complexes have shown significant potential as initiators. For instance, rare earth tris(2,6-di-tert-butyl-4-methylphenolate)s have been studied for the polymerization of n-hexyl isocyanate. sigmaaldrich.com N-heterocyclic carbene (NHC) complexes of rare earth metals are highly active, where the NHC moiety plays a crucial role in the initiation step. researchgate.net The catalytic activity is influenced by factors such as the radius of the rare earth metal, the solvent, and the polymerization temperature. researchgate.net

Similarly, tridentate PNP ligand-supported rare-earth metal complexes, when activated with a borate (B1201080) activator, exhibit excellent catalytic efficiency for isoprene (B109036) polymerization, producing high molecular weight polymers with high stereoselectivity. semanticscholar.org While this is for a different monomer, it highlights the potential of rare earth catalysts in controlled polymerization.

| Catalyst System | Monomer | Key Features |

| N-Heterocyclic Carbene (NHC) Rare Earth Metal Complexes | n-Hexyl Isocyanate | Highly active; activity affected by metal radius, solvent, and temperature. researchgate.net |

| Rare Earth Tris(2,6-di-tert-butyl-4-methylphenolate)s | n-Hexyl Isocyanate | Investigated as an initiator system. sigmaaldrich.com |

| PNP-Ligated Rare Earth Metal Complexes / Borate Activator | Isoprene | Excellent efficiency, high molecular weight, high stereoselectivity. semanticscholar.org |

Metal-Free Polymerization Techniques

The synthesis of high-purity poly(n-hexyl isocyanate) (PHIC) peptide mimics without metal contaminants has been advanced through the development of metal-free anionic polymerization techniques. One prominent method involves the use of phosphazene bases as catalysts. These strong, non-metallic bases can activate an initiator, leading to the controlled polymerization of n-hexyl isocyanate (HIC).

In a notable approach, the anionic polymerization of HIC was conducted in tetrahydrofuran (THF) at a low temperature of -98 °C. This process utilizes phosphazene bases of varying basicity and bulkiness, such as tert-Butylimino-tris(dimethylamino)phosphorene (t-BuP1), 1-tert-butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (t-BuP2), and 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene) (t-BuP4), to activate an initiator like N-phenethyl-3-phenylpropanamide (PEPPA). amanote.com

The research found that the effectiveness of the phosphazene base is critical. The stronger bases, t-BuP2 and t-BuP4, were successful in generating the necessary initiating amidate anions to begin polymerization, while the weaker base, t-BuP1, yielded no polymer. amanote.com The t-BuP2 catalyst, in particular, demonstrated the ability to produce PHICs with high yields and molecular weights that could be linearly controlled by adjusting the initial molar feed ratio of the monomer to the initiator. amanote.com This catalyst achieved a moderately low dispersity, indicating a well-controlled polymerization process. In contrast, the t-BuP4 catalyst resulted in polymers with unpredictable molecular weights and high dispersities. amanote.com

The detailed findings from the polymerization catalyzed by t-BuP2 are presented below, showcasing the linear relationship between the monomer-to-initiator ratio and the resulting polymer's number-average molecular weight (Mn).

Table 1: Metal-Free Anionic Polymerization of n-Hexyl Isocyanate (HIC) Catalyzed by t-BuP2 Data derived from research on polymerization in THF at -98°C. amanote.com

| Monomer to Initiator Ratio ([HIC]₀/[PEPPA]₀) | Yield (%) | Mn (kDa) | Dispersity (Đ) |

|---|---|---|---|

| 207 | 98.7 | 44.1 | 1.37 |

| 403 | 97.5 | 88.2 | 1.45 |

| 602 | 96.9 | 130 | 1.53 |

| 801 | 98.2 | 174 | 1.64 |

Preparation of Functionalized Polyisocyanates

The introduction of functional groups into poly(n-hexyl isocyanate) is crucial for tailoring its properties for specific applications, such as creating rod-coil block copolymers, macromonomers for graft polymerization, or bioconjugates. sigmaaldrich.comresearchgate.net This can be achieved primarily through two strategies: the synthesis of end-functionalized polymers and the incorporation of functional side chains.

End-Functionalization: This method involves introducing a functional group at the terminus of the polymer chain. A powerful technique to achieve this is through the use of a functionalized initiator in a living or controlled polymerization process. For instance, chiral helical poly(n-hexyl isocyanate)s with alkyne functional end groups have been synthesized via coordination polymerization using an alkyne-functional organotitanium catalyst. researchgate.net The resulting alkyne-terminated PHIC is a versatile intermediate that can undergo further modification. It can be coupled with other molecules, such as a chiral β-turn mimetic structure bearing an azide (B81097) group, using the highly efficient copper-catalyzed azide/alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net This approach allows for the precise construction of complex polymer architectures.

Side-Chain Functionalization: This strategy involves incorporating functional groups along the polymer backbone. One direct way to achieve this is through the random copolymerization of n-hexyl isocyanate with a comonomer that possesses the desired functional side chain. An example is the synthesis of water-soluble polyisocyanates by copolymerizing HIC with 3-[[2-(diethylamino)ethyl]thio]-1-propyl isocyanate (DETPIC). The resulting P(DETPIC-ran-HIC) copolymer exhibits properties, such as the ability to inhibit hydrate (B1144303) formation, conferred by the functional side chains. researchgate.net Another approach is post-polymerization modification, where a reactive group is incorporated into the polymer and subsequently transformed. For example, polymers with isocyanate-containing side chains can be quantitatively modified by reacting them with thiols. wiley-vch.de

The table below summarizes these key methodologies for preparing functionalized polyisocyanates.

Table 2: Methodologies for the Preparation of Functionalized Poly(n-hexyl isocyanate)

| Functionalization Strategy | Method | Example | Resulting Polymer |

|---|---|---|---|

| End-Functionalization | Use of a functional initiator | Polymerization of HIC with an alkyne-functional organotitanium catalyst, followed by CuAAC click reaction. researchgate.net | Alkyne-terminated PHIC; PHIC-peptide conjugates. researchgate.net |

| Side-Chain Functionalization | Copolymerization with a functional monomer | Copolymerization of HIC with 3-[[2-(diethylamino)ethyl]thio]-1-propyl isocyanate. researchgate.net | Water-soluble random copolymer P(DETPIC-ran-HIC). researchgate.net |

Reaction Chemistry and Mechanistic Elucidation of S + 2 Hexyl Isocyanate

Nucleophilic Addition Reactions

(S)-(+)-2-Hexyl isocyanate readily undergoes nucleophilic addition reactions at the electrophilic carbon atom of the isocyanate group (-N=C=O). These reactions are fundamental to its chemistry and are exploited in the synthesis of a variety of important chemical structures, such as ureas, imides, and semicarbazides.

Reaction with Water and Urea (B33335) Formation Mechanisms

The reaction of isocyanates with water is a well-established process that proceeds in a two-step mechanism to form a symmetrically disubstituted urea. libretexts.orgbeilstein-journals.org In the case of this compound, the initial step involves the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate. This forms an unstable carbamic acid intermediate, which rapidly decomposes, eliminating carbon dioxide to yield a primary amine, (S)-2-hexylamine. libretexts.orgrsc.org

Step 1: Amine Formation CH₃(CH₂)₃CH(CH₃)NCO + H₂O → [CH₃(CH₂)₃CH(CH₃)NHCOOH] → CH₃(CH₂)₃CH(CH₃)NH₂ + CO₂

The (S)-2-hexylamine produced is highly reactive and, in the presence of unreacted this compound, it acts as a potent nucleophile. The nitrogen atom of the amine attacks the carbonyl carbon of a second isocyanate molecule, leading to the formation of a stable, symmetrically substituted urea, N,N'-di((S)-2-hexyl)urea. beilstein-journals.orggoogle.com

Step 2: Urea Formation CH₃(CH₂)₃CH(CH₃)NCO + CH₃(CH₂)₃CH(CH₃)NH₂ → (CH₃(CH₂)₃CH(CH₃)NH)₂CO

Research has further elucidated this mechanism, suggesting that in certain contexts, water acts as a pre-catalyst. wikipedia.org In the presence of water, the isocyanate is hydrolyzed to form the urea, which then acts as the true catalyst in subsequent reactions, such as imide formation from anhydrides. wikipedia.org

Reactions with Anhydrides Leading to Imide Formation

The formation of imides from the reaction of isocyanates with anhydrides is a complex process with a debated mechanism. wikipedia.org However, studies utilizing hexyl isocyanate as a model reactant have provided significant mechanistic insights. wikipedia.orgrsc.org These investigations reveal that the reaction does not proceed through a direct pathway but is instead catalyzed by urea formed from the hydrolysis of the isocyanate by trace amounts of water. wikipedia.orgresearchgate.netnih.gov

The proposed catalytic cycle begins with the deprotonation of the urea by a suitable base. The resulting urea anion then acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride (B1165640) (e.g., pyromellitic dianhydride, PMDA) to ring-open the anhydride and form an amic acid intermediate. wikipedia.org This intermediate then undergoes a series of steps, including reaction with another isocyanate molecule and subsequent cyclization with the release of carbon dioxide, to ultimately form the imide and regenerate the urea catalyst. researchgate.net

A model reaction between hexyl isocyanate and pyromellitic dianhydride (PMDA) in the presence of a catalytic amount of water demonstrated the formation of both dihexyl-urea and the corresponding imide, supporting the proposed urea-catalyzed pathway. wikipedia.org

Table 1: Key Findings in the Reaction of Hexyl Isocyanate with Anhydride

| Reactants | Catalyst System | Key Intermediate | Final Product | Mechanistic Insight |

| Hexyl Isocyanate, Pyromellitic Dianhydride (PMDA) | Water (pre-catalyst), forming Dihexyl-urea (catalyst) | Amic acid (from urea-anhydride reaction) | Di-imide | The reaction is not direct; it is driven by the urea formed from isocyanate hydrolysis. wikipedia.orgresearchgate.net |

Interactions with Hydrazine (B178648) Derivatives

Hydrazine and its derivatives are potent nucleophiles due to the presence of the lone pair of electrons on the nitrogen atoms. nih.gov this compound reacts readily with hydrazine derivatives in a nucleophilic addition reaction. The terminal nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the isocyanate group. This reaction results in the formation of a semicarbazide (B1199961) (also known as a carbohydrazide (B1668358) or urea derivative). wikipedia.org

The general mechanism is as follows:

CH₃(CH₂)₃CH(CH₃)NCO + H₂N-NHR' → CH₃(CH₂)₃CH(CH₃)NH-CO-NHNHR'

This reaction is a versatile method for synthesizing complex semicarbazide and semicarbazone structures, which are valuable scaffolds in medicinal chemistry and materials science. google.comresearchgate.net The reaction proceeds efficiently and is characteristic of the high reactivity of isocyanates toward nitrogen nucleophiles.

Hydroboration Reactions

Hydroboration represents a significant class of reduction reactions for isocyanates. These reactions can be catalyzed by various species and can lead to a range of products depending on the reaction conditions and the catalyst employed.

Catalytic Hydroboration with Carbodiphosphoranes

Recent research has identified cyclic carbodiphosphoranes as highly effective organocatalysts for the hydroboration of isocyanates, including hexyl isocyanate. google.comlibretexts.org These carbon(0)-based Lewis bases exhibit superior catalytic activity compared to other catalysts like N-heterocyclic carbenes (NHCs) or phosphorus ylides for this transformation. google.com

In a typical reaction, this compound is treated with a boron source, such as pinacolborane (HBpin), in the presence of a catalytic amount of a cyclic carbodiphosphorane. The reaction proceeds rapidly at room temperature to yield the corresponding N-boryl formamide (B127407) product. google.com DFT calculations support a mechanism where the carbodiphosphorane activates the pinacolborane, which is followed by hydride transfer to the isocyanate's carbonyl carbon and subsequent B–N bond formation. libretexts.org

Table 2: Catalyst Performance in Hexyl Isocyanate Hydroboration

| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield of N-boryl formamide (%) | Reference |

| Cyclic Carbodiphosphorane 1 | 5 | 15 | 99 | google.com |

| Cyclic Carbodiphosphorane 2 | 5 | 15 | 99 | google.com |

| N-Heterocyclic Carbene (IPr) | 5 | 60 | Inactive | libretexts.org |

| Phosphorus Ylide (Ph₃PCH₂) | 5 | 60 | <5 | libretexts.org |

Selective Reductions and Product Formation

The hydroboration of this compound catalyzed by carbodiphosphoranes is not only efficient but also highly selective. google.comlibretexts.org The reaction exclusively yields the monohydroboration product, the N-boryl formamide, with no deoxygenation or further reduction products observed, even when an excess of the hydroborating agent (HBpin) is used. google.com

Furthermore, intermolecular competition experiments have demonstrated the remarkable chemoselectivity of this catalytic system. When an equimolar mixture of hexyl isocyanate and other substrates like N,N′-dicyclohexyl carbodiimide (B86325) or 3-pentanone (B124093) was subjected to the reaction conditions with one equivalent of pinacolborane, the exclusive hydroboration of the hexyl isocyanate was observed. libretexts.org This highlights the preferential reduction of the isocyanate functional group over carbodiimides and ketones under these catalytic conditions. google.comlibretexts.org This selectivity is a key advantage for synthetic applications where specific functional group transformations are required in complex molecules.

Oligomerization Pathways

The oligomerization of isocyanates, leading to the formation of dimers (uretdiones) and trimers (isocyanurates), is a crucial industrial process, often catalyzed by various nucleophilic species. Among these, trialkylphosphanes have been identified as highly efficient catalysts.

The oligomerization of aliphatic isocyanates catalyzed by trialkylphosphanes is understood to proceed through a series of nucleophilic addition steps. The currently accepted mechanism, supported by low-temperature NMR spectroscopy and computational studies, involves the initial nucleophilic attack of the trialkylphosphane on the electrophilic carbon of the isocyanate. nih.gov This attack forms a zwitterionic intermediate.

For this compound, the proposed mechanism would be as follows:

Initiation: The trialkylphosphane catalyst attacks the carbonyl carbon of this compound to form a zwitterionic adduct.

Propagation: This initial adduct can then react with subsequent molecules of this compound. The reaction can proceed through several pathways, leading to the formation of cyclic dimers (uretdiones) or trimers (isocyanurates). The stereochemistry of the this compound is likely to play a role in the diastereoselectivity of the oligomerization process, favoring the formation of specific stereoisomers of the resulting oligomers.

Catalyst Regeneration: The catalyst is regenerated upon the formation of the stable cyclic oligomer.

The steric hindrance provided by the secondary hexyl group in this compound, compared to a primary alkyl isocyanate, may influence the rate of oligomerization and the distribution of oligomeric products.

Spectroscopic studies, particularly low-temperature 31P and 15N NMR, have been instrumental in identifying key intermediates in the trialkylphosphane-catalyzed oligomerization of aliphatic isocyanates. nih.gov While specific studies on this compound are not prevalent in the reviewed literature, the intermediates identified for other aliphatic isocyanates are expected to be analogous.

Key proposed intermediates include:

Zwitterionic Adducts: The initial 1:1 adduct between the trialkylphosphane and the isocyanate.

(Spiro)cyclic Pentacoordinate Phosphorous Intermediates: A revised mechanism suggests the involvement of these more complex intermediates, which are formed from the initial zwitterionic adduct and additional isocyanate molecules. nih.gov

The chirality of this compound would lead to the formation of diastereomeric intermediates, which could potentially be distinguished by advanced NMR techniques.

Table 1: Proposed Intermediates in the Trialkylphosphane-Catalyzed Oligomerization of this compound

| Intermediate Type | Description | Expected Influence of Chirality |

| Zwitterionic Adduct | Initial 1:1 adduct of trialkylphosphane and this compound. | Formation of a single diastereomer if the phosphane is achiral. |

| Spirocyclic Intermediate | Formed from the reaction of the zwitterionic adduct with another molecule of this compound. | Formation of diastereomeric spirocyclic intermediates. |

Cycloaddition Reactions

This compound, as a reactive heterocumulene, is expected to participate in various cycloaddition reactions to form heterocyclic compounds. The stereochemistry of the isocyanate is a critical factor in determining the stereochemical outcome of these reactions.

The palladium-catalyzed cycloaddition of isocyanates with vinylaziridines is a powerful method for the synthesis of chiral imidazolidin-2-ones. acs.org In the context of this compound, this reaction would involve the reaction with a vinylaziridine, and the stereochemical outcome would be influenced by both the chirality of the isocyanate and any chiral ligands on the palladium catalyst.

The general mechanism involves the oxidative addition of the vinylaziridine to a Pd(0) complex to form a π-allylpalladium intermediate. Nucleophilic attack of the isocyanate nitrogen onto the π-allyl complex, followed by reductive elimination, yields the imidazolidinone ring. The use of a chiral isocyanate like this compound in this reaction would likely lead to diastereoselective formation of the product, even with an achiral catalyst, a phenomenon known as substrate-controlled diastereoselectivity.

In a hypothetical [4+2+2] cycloaddition, a 1,3-diene, an alkyne, and this compound could react in the presence of a suitable metal catalyst (e.g., nickel or rhodium) to form an eight-membered nitrogen-containing heterocycle. The stereocenter in this compound would be expected to influence the facial selectivity of the cycloaddition, leading to a diastereoselective outcome.

As mentioned in section 3.4.1, the reaction of this compound with vinylaziridines provides a direct route to chiral imidazolidin-2-ones. These products are valuable synthetic intermediates. For example, the resulting imidazolidinone can be hydrolyzed to afford chiral 1,2-diamines, which are important building blocks in organic synthesis and ligands for asymmetric catalysis. acs.org

The general transformation can be represented as:

This compound + Vinylaziridine --(Pd catalyst)--> Chiral Imidazolidin-2-one

The specific stereochemistry of the resulting imidazolidinone will depend on the stereochemistry of the vinylaziridine and the reaction conditions. The imidazolidinone products can be further derivatized at the nitrogen atoms or the heterocyclic ring to generate a library of chiral compounds with potential applications in medicinal chemistry and materials science. nih.gov

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactants | Catalyst | Product Class | Expected Stereochemical Influence |

| Asymmetric [3+2] Cycloaddition | Vinylaziridine | Palladium | Chiral Imidazolidin-2-one | Diastereoselective formation based on the chirality of the isocyanate. |

| [n+2+2] Cycloaddition | Diene, Alkyne | Nickel, Rhodium | Eight-membered Heterocycle | Diastereoselective facial attack of the isocyanate. |

Chirality, Conformation, and Self Assembly of Poly S + 2 Hexyl Isocyanate

Induction and Control of Helical Conformation in PHIC

Poly(n-hexyl isocyanate) (PHIC) is a notable polymer known for its rod-like structure and dynamic helical conformation, which can exist in equilibrium between left-handed (M) and right-handed (P) helical forms. The introduction of chirality into the system allows for the preferential stabilization of one helical sense over the other, leading to a polymer with a controlled, predictable conformation. This control is paramount for applications in chiral separation, asymmetric catalysis, and chiral sensing. The helical structure is influenced by various factors, including the introduction of chiral elements at the polymer chain ends or the use of a chiral solvent environment.

The helical conformation of an achiral PHIC chain can be effectively directed by covalently attaching a chiral moiety to one or both of its ends. This phenomenon, known as the "covalent chiral domino effect" (CCD effect), allows a single chiral center to dictate the helicity of a significant portion of the polymer chain. researchgate.net

Chiral Initiators (N-Terminal Modification): Anionic polymerization initiated with a chiral initiator, such as the lithium amide of (S)-(-)-2-(methoxymethyl)pyrrolidine, attaches the chiral group to the N-terminus of the polymer chain. acs.org Research has shown that N-terminal chirality provides a strong influence on the polymer's helicity, offering significant resistance to helix reversal. acs.org This results in a polymer that behaves more like a static helical structure. acs.org

Chiral Terminators (C-Terminal Modification): Alternatively, the living anionic polymerization of n-hexyl isocyanate can be terminated with a chiral agent, such as a chiral acid chloride in the presence of pyridine. researchgate.net This places the chiral residue at the C-terminus. This method has been shown to induce a one-handed helical sense in up to 36 monomer units. researchgate.net Unlike the effect of chiral initiators, C-terminal chiral residues tend to result in a more dynamic helical conformation. researchgate.net

When both a chiral initiator and a chiral terminator are used in the synthesis of the same polymer chain (I·T-PHIC), the resulting helicity is predominantly determined by the chiral initiator. acs.org This observation led to the concept of the “governing initiation-supporting termination (GIST) effect,” where the initiator's chirality governs the primary helical sense, which is then supported or enhanced by the terminator's chirality. acs.org

| Modification Type | Chiral Agent Position | Resulting Helical Nature | Observed Phenomenon |

|---|---|---|---|

| Chiral Initiator | N-Terminus | Static Helix, Strong Resistance to Reversal | Governing Initiation-Supporting Termination (GIST) Effect acs.org |

| Chiral Terminator | C-Terminus | Dynamic Helix | Covalent Chiral Domino (CCD) Effect researchgate.net |

| Bidirectional Initiator & Chiral Terminator | Both C-Termini | Opposite Helical Sense (Inversion) | Double Covalent Chiral Domino (DCCD) Effect acs.org |

A particularly intriguing conformational behavior known as "helicity inversion" has been observed in PHICs containing chiral moieties at both ends of the polymer chain. acs.orgacs.org These polymers are synthesized via living anionic polymerization using a bidirectional initiator, such as sodium naphthalenide, and are subsequently capped with a chiral terminator, for example, (S)-2-acetoxypropionyl chloride ((S)-Ct). acs.orgacs.org

The bidirectional initiator works by creating a covalent linkage in the middle of the polymer chain through radical-radical coupling. acs.org The resulting polymer architecture, termed T•T-PHIC, contains two C-terminal chiral residues. acs.org It has been demonstrated that these T•T-PHICs adopt a helical conformation with an opposite sense compared to T-PHICs, which possess the same chiral moiety at only one end. acs.orgacs.org For instance, while a T-PHIC terminated with (S)-Ct exhibits a right-handed (P) helical conformation, the corresponding T•T-PHIC shows a left-handed (M) helix. acs.org

This inversion is hypothesized to occur due to the influence of the covalent linkage in the center of the chain, which introduces resistance that the driving force for helicity induction from the terminal chiral groups must overcome. acs.org This unique structural effect demonstrates that the internal architecture of the polymer backbone can play a critical role in determining the ultimate helical handedness. The induction of helicity by two terminal chiral groups is described as the "double covalent chiral domino" (DCCD) effect. acs.org

The conformation of macromolecules is delicately balanced by interactions between the polymer chain segments and between the polymer and the surrounding solvent molecules. nih.gov For PHIC, the solvent environment can significantly modulate its helical structure.

The interaction of polar solvents with the polymer's backbone can lead to increased torsional oscillations around the backbone bonds, which in turn affects the polymer's persistence length—a measure of its stiffness. ibm.com Studies have shown that the persistence length of PHIC can vary between 20 to 40 nm depending on the solvent used. ibm.com For instance, T-PHIC polymers have been observed to exhibit higher cooperativity and helicity in a polar solvent like tetrahydrofuran (B95107) (THF) compared to a nonpolar solvent like hexane. acs.org

Furthermore, the phenomenon of "solvent chirality transfer" can be utilized for conformational control. mdpi.com In this process, a chiral solvent can induce a preferred helical sense in an achiral or optically inactive polymer. mdpi.com This occurs through non-covalent supramolecular interactions between the solvent molecules and the polymer. The amphiphilic nature of some polymers, with a solvophobic backbone and polar side chains, allows them to be solubilized in various solvents, where the helical conformation can be increasingly stabilized with rising solvent polarity, provided there are no specific adverse solvent-chain interactions. nih.gov

Chiral Polymer Synthesis and Resultant Optical Activity

The synthesis of optically active polyisocyanates is typically achieved through living anionic polymerization of the corresponding isocyanate monomers. This method allows for the preparation of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The introduction of chirality, which imparts optical activity to the polymer, is accomplished by using either a chiral initiator or a chiral terminating agent. acs.org

For example, the polymerization of n-hexyl isocyanate (HIC) can be initiated using sodium benzanilide (B160483). researchgate.net The living nature of the resulting PHIC chain allows for effective termination with various chiral acid chlorides, such as (S)-2-acetoxypropionyl chloride, leading to a polymer with a chiral C-terminus. researchgate.netacs.org The successful synthesis and purification of these polymers are confirmed using techniques like size exclusion chromatography-multiangle laser light scattering (SEC-MALLS) and MALDI-TOF mass spectrometry. acs.org

The resultant optical activity of the chiral polymers is a direct consequence of the induced helical conformation. This property is primarily characterized using circular dichroism (CD) and optical rotatory dispersion (ORD) spectroscopy. researchgate.net A positive or negative Cotton effect in the CD spectrum indicates a preference for a right-handed (P) or left-handed (M) helix, respectively. acs.org For instance, PHICs terminated with (S)-Ct show positive Cotton effects around 255 nm, confirming a P-helical conformation. acs.org The intensity of the CD signal can be influenced by factors such as the polymer's molecular weight and the temperature, reflecting the dynamic nature of the helical structure. researchgate.netacs.org

Block and Statistical Copolymer Architectures

Beyond homopolymers, the unique properties of PHIC can be integrated into more complex macromolecular structures through copolymerization. The synthesis of block and statistical copolymers allows for the combination of the rigid, helical characteristics of the polyisocyanate segment with the properties of other polymer types, leading to materials with novel functionalities and applications. mdpi.com Advanced polymerization techniques have enabled the creation of diverse architectures, including block, graft, and miktoarm star copolymers based on PHIC. mdpi.com

The synthesis of PHIC-based copolymers can be achieved through various polymerization methods, with coordination and living anionic polymerizations being particularly effective. mdpi.com

Statistical Copolymers: Statistical copolymers, such as PHIC-stat-PTESPI, are synthesized by the simultaneous polymerization of n-hexyl isocyanate (HIC) and another monomer like 3-(triethoxysilyl) propyl isocyanate (TESPI). This can be accomplished using an organotitanium initiator, such as [CpTiCl2(O-(S)-2-Bu)]. mdpi.com

Block Copolymers: Block copolymers, like PTESPI-b-PHIC, are prepared by the sequential addition of monomers. mdpi.com For example, TESPI is first polymerized, and after it has been consumed, HIC is added to the living chain ends to grow the second block. mdpi.com This sequential approach is a hallmark of controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), which are also used to create a wide array of block copolymer architectures. nih.gov

The characterization of these copolymers is crucial to confirm their structure, composition, and properties. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to verify the chemical structure and determine the copolymer composition. mdpi.comnih.gov

Size Exclusion Chromatography (SEC): Employed to determine the molecular weight and molecular weight distribution (polydispersity index, Ð) of the synthesized copolymers. mdpi.com

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG): These methods are used to study the thermal stability and decomposition kinetics of the copolymers. mdpi.com

| Copolymer Type | Example | Synthesis Method | Characterization Techniques |

|---|---|---|---|

| Statistical | PHIC-stat-PTESPI | Coordination Polymerization | NMR, SEC, TGA, DTG mdpi.com |

| Block | PTESPI-b-PHIC | Sequential Coordination Polymerization | NMR, SEC, TGA, DTG mdpi.com |

| Block | PDLA-PEG-PDLA | Ring-Opening Polymerization | FTIR, NMR, XRD, DSC nih.gov |

| Block | PSt-b-PAA | RAFT Polymerization | FTIR, 1H NMR, GPC sharif.edu |

Molecular Weight and Chain Length Effects on Conformation and Morphology

The molecular weight and corresponding chain length of poly(n-hexyl isocyanate) (PHIC) play a crucial role in determining its single-chain conformation and subsequent self-assembled morphology in the solid state. nih.gov The transition from a rigid rod-like structure to a more flexible, worm-like chain with increasing molecular weight directly influences how the polymer chains pack and aggregate. nih.govacs.org

Studies utilizing atomic force microscopy (AFM) on Langmuir-Blodgett (LB) films have provided detailed insights into these morphological differences. acs.orgnih.gov Low molecular weight PHIC, which behaves as a rigid rod, forms distinct bundles of these rods in random packing arrangements. acs.orgnih.gov In contrast, high molecular weight PHIC, possessing greater chain flexibility, assembles into bundles of "hairy rods". acs.org This "hairy rod" structure is characteristic of semiflexible polymers where the longer chains exhibit some degree of coiling. acs.org

Further distinctions in morphology become apparent in the semidilute regime. For high molecular weight PHIC, an interpenetration of these hairy rod bundles is observed, a phenomenon not seen with the rigid rod bundles of its lower molecular weight counterpart. acs.orgnih.gov This suggests that the increased flexibility of longer chains facilitates a more entangled network. acs.org In blended films containing both low and high molecular weight PHIC, the individual characteristic morphologies disappear, indicating a high degree of miscibility between the different chain lengths. nih.gov

The general principle holds that short polymer chains tend to adopt more rigid conformations, leading to discrete, well-ordered aggregates. nih.gov As the chain length increases, the polymer exhibits more flexible chain conformations, which promotes the formation of interlinked aggregate networks in solution that can be directly imprinted into solid-state films. nih.gov

Table 1: Effect of Molecular Weight on PHIC Morphology

| Molecular Weight | Chain Conformation | Observed Morphology in LB Films | Bundle Interaction |

|---|---|---|---|

| Low | Rigid Rod | Random packing of rigid rod bundles acs.orgnih.gov | No interpenetration acs.org |

Liquid Crystalline Behavior and Electrorheological Properties

Nematic Solution Dynamics Under Applied Electric Fields

When a biphasic solution of poly(n-hexyl isocyanate) in a solvent like p-xylene is subjected to a high-voltage alternating-current (AC) electric field, the nematic domains exhibit a distinct response. umich.edu These domains elongate in the direction of the applied field. umich.edu The degree of this elongation is approximately proportional to the square of the electric field's strength. umich.edu This phenomenon is reversible; as the electric field strength is decreased, the domains relax and return to their original state. umich.edu

Inside the nematic domains, the polymer molecules themselves become oriented. umich.edu The application of the field induces the migration of disclinations (defects in the liquid crystal orientation), leading to an alignment of the molecules with the field direction. umich.edu This orientation originates in the center of the domain and expands outwards as the field strength increases. umich.edu

The frequency of the applied AC field also modulates this behavior. At a constant field strength, increasing the frequency reduces the extent of domain elongation in an exponential fashion. umich.edu This is related to the longer relaxation times required for the domains to respond at higher frequencies. umich.edu

Shear Flow Behavior and Viscosity Modulation

The electrorheological (ER) effect in nematic solutions of poly(n-hexyl isocyanate) is characterized by significant changes in viscosity under the influence of an electric field. umich.eduresearchgate.net The mechanism behind this ER effect is the orientation of the permanent dipole moment of the PHIC molecules by the electric field. researchgate.net

In experimental setups using a parallel plate rotational rheometer, the application of an electric field dramatically alters the shear flow behavior. researchgate.net A key parameter is the Miesowicz viscosity, specifically ηc, where the director (the average direction of the long axis of the molecules) is oriented along the velocity gradient. At a shear rate of 0.4 s⁻¹, the ηc value was found to be 35 times greater than the steady shear viscosity of the solution in the absence of an electric field. researchgate.net

The interplay between the shear flow and the applied electric field can lead to complex dynamics. At a shear rate of 0.4 s⁻¹, director "tumbling" is thought to occur if the applied DC electric field is below approximately 0.4 MV/m. researchgate.net However, when the electric field strength is increased beyond this threshold, the orienting force of the field overcomes the tumbling induced by the shear flow, and a state of "flow alignment" is regained. researchgate.net This transition is also marked by the suppression of the transient stress undershoot that is typically observed in the tumbling regime. researchgate.net

Table 2: Electrorheological Properties of Nematic PHIC Solution

| Condition | Observation | Magnitude of Change | Reference |

|---|---|---|---|

| E-field applied (0.4 s⁻¹ shear rate) | Miesowicz viscosity (ηc) increases | 35 times greater than zero-field viscosity | researchgate.net |

| Low E-field (<0.4 MV/m) | Director tumbling is postulated | - | researchgate.net |

| High E-field (>0.4 MV/m) | Flow alignment is regained | - | researchgate.net |

Advanced Characterization Techniques and Spectroscopic Analysis in S + 2 Hexyl Isocyanate Research

Chromatographic Methods for Polymer Characterization

Chromatography is a cornerstone of polymer analysis, providing essential data on the size, distribution, and purity of synthesized poly(hexyl isocyanate)s (PHICs).

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the principal technique for determining the molecular weight (MW) and molecular weight distribution (MWD), or polydispersity index (PDI), of polymers derived from (S)-(+)-2-Hexyl isocyanate. This method separates polymer chains based on their hydrodynamic volume in solution.

In a typical SEC analysis of PHIC, the polymer is dissolved in a suitable solvent, commonly tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel beads. acs.orgacs.org Larger polymer coils are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying degrees and have a longer elution time. acs.org The system is often equipped with multiple detectors, such as a refractive index (RI) detector and a multi-angle laser light scattering (MALS) detector. The use of a MALS detector (SEC-MALS) is particularly advantageous as it allows for the determination of the absolute molecular weight without relying on column calibration with standards of a different chemical nature. acs.orgacs.orgacs.org

Living anionic polymerization techniques used for synthesizing PHICs can produce polymers with controlled molecular weights and narrow MWDs. acs.orgacs.orgnih.gov SEC is crucial for verifying the "living" nature of the polymerization; a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio confirms this control. Researchers have successfully synthesized PHICs with predictable molecular weights and low PDI values (typically ≤ 1.10), indicating a uniform distribution of chain lengths, as confirmed by SEC-MALS analysis. acs.org

Table 1: Example of SEC-MALS Data for a Poly(n-hexyl isocyanate) Sample

Parameter Value Description Number-Average Molecular Weight (Mn) 12.0 kDa The statistical average molecular weight of the polymer chains. Weight-Average Molecular Weight (Mw) 13.2 kDa An average that gives more weight to heavier polymer chains. Polydispersity Index (PDI = Mw/Mn) 1.10 A measure of the broadness of the molecular weight distribution. Eluent Tetrahydrofuran (THF) The solvent used as the mobile phase. Calibration Absolute determination via MALS Method used to relate elution time to molecular weight.

Data compiled from representative literature values. acs.org

High Performance Liquid Chromatography (HPLC) for Reaction Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the complex mixtures present during and after the polymerization of isocyanates. Due to the high reactivity of the isocyanate group (-NCO), direct analysis is often challenging. Therefore, a common strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, easily detectable compound, such as a urea (B33335) derivative. epa.govgoogle.comresearchgate.net

For reaction analysis, HPLC can be used to:

Monitor Monomer Consumption: By taking aliquots from the reaction mixture over time, derivatizing them, and analyzing them by HPLC, the disappearance of the monomer can be tracked to study polymerization kinetics.

Quantify Residual Isocyanate: After polymerization, HPLC can quantify any remaining unreacted this compound monomer, which is crucial for product purity and characterization.

Detect Side Products: The technique can separate and help identify byproducts that may form during the reaction, such as oligomers or products from unwanted side reactions. researchgate.net

The analysis is typically performed in reverse-phase mode using columns like C18. google.com A mixture of solvents, such as acetonitrile (B52724) and a buffered aqueous solution, is often used as the mobile phase. epa.gov Detection is commonly achieved with an ultraviolet (UV) detector, and for enhanced sensitivity and selectivity, a fluorescence detector can be used if the derivatizing agent is fluorescent. google.comgoogle.com

Table 2: Typical HPLC Conditions for Derivatized Isocyanate Analysis

Parameter Condition Column Reverse-Phase C18 Mobile Phase Gradient of Acetonitrile and Ammonium Acetate Buffer Detector UV (e.g., 254 nm) and/or Fluorescence Derivatizing Agent e.g., 1-(2-Pyridyl)piperazine

Conditions are based on established methods for isocyanate analysis. epa.govgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of polymers, providing detailed information at the atomic level.

Elucidation of Polymer Structure and Composition

For poly(this compound), NMR is used to confirm the successful polymerization and verify the expected repeating unit structure, which consists of a polyamide (nylon-1) backbone. researchgate.net Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can be employed to assign all signals and confirm the connectivity of the polymer chain. acs.orgresearcher.lifeomicsonline.org It is also used to characterize end-groups, which is particularly important when chiral initiators or terminators are used to influence the polymer's properties. acs.orgnih.gov

¹H NMR Spectroscopy: Proton NMR is routinely used to confirm the structure of the poly(hexyl isocyanate) repeating unit. The spectrum shows characteristic broad signals for the protons on the hexyl side chain and the methine proton adjacent to the backbone nitrogen. The absence of a monomer vinyl proton signal (if applicable to the specific monomer isomer) and the integration of the polymer signals relative to any end-group signals can be used to estimate the degree of polymerization. acs.orgfraunhofer.de

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information, with a wider chemical shift range that often allows for better resolution of individual carbon atoms. dtic.mil The most downfield signal is typically the carbonyl carbon of the polymer backbone (around 157 ppm). The signals for the carbons of the hexyl side chain can also be fully assigned, confirming the polymer's identity. dtic.miloregonstate.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Poly(n-hexyl isocyanate) Repeating Unit

Atom Nucleus Predicted Chemical Shift (ppm) Notes Backbone Carbonyl (C=O) ¹³C ~157 Most downfield carbon signal. Side-chain CH₂ adjacent to N ¹H ~3.5-3.8 (broad) Broadened due to restricted rotation and polymer nature. Side-chain CH₂ adjacent to N ¹³C ~48-50 Side-chain (CH₂)₄ ¹H ~1.2-1.7 (broad) Overlapping signals of the methylene (B1212753) groups. Side-chain (CH₂)₄ ¹³C ~22-32 Multiple signals for the different methylene carbons. Terminal CH₃ ¹H ~0.9 (broad) Most upfield proton signal. Terminal CH₃ ¹³C ~14 Most upfield carbon signal.

Predicted values are based on data for the hexyl isocyanate monomer and related polyurethanes. dtic.milchemicalbook.comresearchgate.netchemicalbook.com

³¹P NMR Spectroscopy: This technique is not intrinsically used for analyzing the structure of poly(hexyl isocyanate) itself, as the polymer contains no phosphorus. However, it becomes a highly valuable and specific tool when a phosphorus-containing compound is used as an initiator or terminating agent in the polymerization. researchgate.netresearchgate.net In such cases, ³¹P NMR can unambiguously confirm the presence of the phosphorus-containing end-groups and provide information about their chemical environment, helping to verify the success of the initiation or termination step. researchgate.netacs.orgnih.gov

¹⁵N NMR Spectroscopy: As nitrogen is a key element in the polymer backbone, ¹⁵N NMR can provide direct insight into the polymer structure. capes.gov.br However, due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, these experiments are less common and often require ¹⁵N-labeled monomers or long acquisition times. tandfonline.comresearchgate.net When employed, ¹⁵N NMR can be more sensitive to subtle structural differences in the backbone, such as the formation of urea, biuret, or urethane (B1682113) linkages, than ¹³C NMR. capes.gov.brpolymersynergies.netacs.org This makes it a powerful, albeit specialized, technique for detailed microstructural analysis.

Spectroscopic Investigations of Chiral Properties

Polymers of this compound are expected to adopt a rigid, helical conformation in solution. The chirality of the monomer unit forces the polymer chain to twist preferentially in one direction, resulting in a polymer with a predominant one-handed helical sense (e.g., right-handed P-helix or left-handed M-helix). This supramolecular chirality gives rise to distinct chiroptical properties. researchgate.netnih.gov

The primary technique for investigating these properties is Circular Dichroism (CD) Spectroscopy . CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light. acs.org A non-racemic helical polymer will exhibit a characteristic CD spectrum. acs.org

Studies on related chiral polyisocyanates have shown that the CD signal can confirm the induction of a helical structure. researchgate.net For example, a positive or negative Cotton effect in the region of the polymer's electronic transitions is direct evidence of a preferred helical screw sense. nih.gov The intensity of the CD signal is related to the degree of helical ordering. Researchers use CD spectroscopy to study how factors like molecular weight, solvent, and temperature affect the stability and handedness of the polymer helix. researchgate.netacs.org For instance, a decrease in the CD signal intensity with increasing temperature can indicate the partial unwinding of the helix. acs.org

Circular Dichroism (CD) Spectroscopy for Helical Conformation

Circular dichroism (CD) spectroscopy is a critical tool for investigating the secondary structure of chiral polymers like polyisocyanates. These polymers are known to adopt stable helical conformations in solution, and the chirality of the monomer unit, as in this compound, is expected to favor the formation of a single-handed helix (either right-handed, P, or left-handed, M). This preference results in a distinct CD signal.

In studies of other chiral polyisocyanates, the CD spectra typically show characteristic exciton (B1674681) couplets in the UV-visible region, which are indicative of a helical arrangement of the chromophoric isocyanate side chains along the polymer backbone. core.ac.uk The sign and intensity of the Cotton effect in the CD spectrum can provide direct evidence of the preferred helical screw sense. For polymers derived from optically active isocyanates, the optical rotation values are often significantly different from their corresponding monomers, suggesting that the dominant contribution to chirality comes from the polymer's helical superstructure. core.ac.uk While specific CD spectra for poly(this compound) are not documented in the searched literature, it is anticipated that it would exhibit strong CD signals confirming a stable, single-handed helical conformation in solution.

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase transitions of polymeric materials.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. DTG, the first derivative of the TGA curve, helps to identify the temperatures at which the maximum rates of mass loss occur. For chiral polyurethane elastomers, TGA has shown that the primary degradation process often occurs at temperatures around 450°C, corresponding to the decomposition of urethane bonds. scirp.org While specific TGA/DTG data for poly(this compound) is unavailable, analysis of related chiral polyurethane systems suggests that the thermal stability would be influenced by the integrity of the polymer backbone and the nature of the side chains. scirp.orgresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC is used to measure the heat flow associated with thermal transitions in a material. This technique can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). In studies of chiral polyurethane elastomers synthesized with chiral acids, DSC analysis has been used to determine their glass transition and melting temperatures. scirp.orgresearchgate.net For instance, certain chiral polyurethanes exhibit glass transition temperatures ranging from -69.4 °C to -41.8 °C and melting peaks around 150-170 °C. The specific values are highly dependent on the molecular structure, including the flexibility of the polymer chain and the nature of the hard and soft segments. No specific DSC thermograms for poly(this compound) were found in the available research.

Advanced Microscopy for Morphological Studies

Microscopy techniques are vital for visualizing the surface morphology and condensed-phase structures of polymers.

Atomic Force Microscopy (AFM) of Thin Films

AFM is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. It is particularly useful for studying the morphology of thin polymer films. spectraresearch.com Research on related achiral poly(n-hexyl isocyanate) has shown that AFM can reveal how these rigid-rod polymers organize in Langmuir-Blodgett films. scispace.com These studies have identified structures such as bundles of rigid rods and hairy rods, depending on the polymer's molecular weight. scispace.com Although no AFM images specifically for poly(this compound) thin films are available, this technique would be invaluable for understanding how the intrinsic chirality of the monomer influences the packing and morphology of the polymer chains on a surface.

Polarized Optical Microscopy (POM) for Liquid Crystalline Phases

POM is the standard method for identifying liquid crystalline (LC) phases. researchgate.net The birefringence of liquid crystalline materials causes them to exhibit unique textures when viewed between crossed polarizers. Many polyisocyanates form lyotropic liquid crystalline phases, where they align in solution above a certain concentration. Chiral polymers, in particular, can form chiral nematic (cholesteric) phases, which are characterized by a helical twisting of the molecular director. mdpi.comsigmaaldrich.com These phases often display fingerprint textures under POM. While the formation of liquid crystalline phases is a known characteristic of polyisocyanates, specific POM studies confirming the mesophases of poly(this compound) have not been reported in the reviewed literature. researchgate.net

Data Tables

Due to the absence of specific experimental results for this compound in the searched literature, data tables for its spectroscopic and thermal properties cannot be generated.

Vibrational and Mass Spectrometry

Vibrational and mass spectrometry techniques are indispensable for elucidating the chemical structure, molecular weight, and purity of this compound and its reaction products.